REACTION_CXSMILES
|
C1C2C=CC=CC=2CCNC1.C(N1CCC2C=CC(S([Cl:29])(=O)=O)=CC=2CC1)(=O)C.C([N:33]1[CH2:39][CH2:38][C:37]2[CH:40]=[CH:41][C:42]([S:44]([CH3:47])(=[O:46])=[O:45])=[CH:43][C:36]=2[CH2:35][CH2:34]1)(=O)C.Cl>>[ClH:29].[CH3:47][S:44]([C:42]1[CH:41]=[CH:40][C:37]2[CH2:38][CH2:39][NH:33][CH2:34][CH2:35][C:36]=2[CH:43]=1)(=[O:46])=[O:45] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CNCCC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=C(CC1)C=CC(=C2)S(=O)(=O)Cl
|
Name
|
3-acetyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=C(CC1)C=CC(=C2)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CS(=O)(=O)C1=CC2=C(CCNCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |